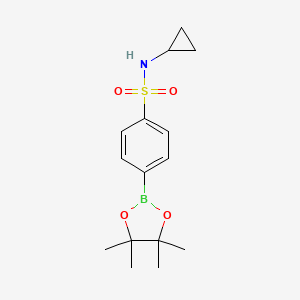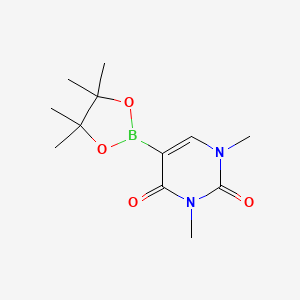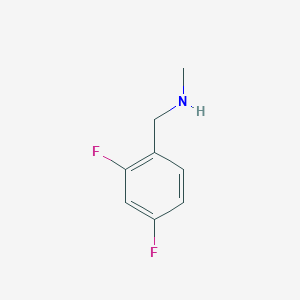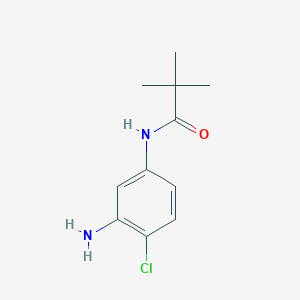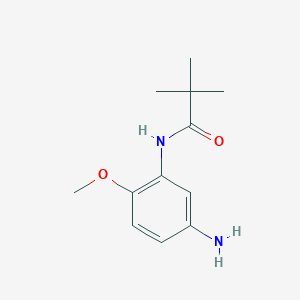
N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of an amide group attached to a substituted aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 2,2-dimethylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-methoxybenzoic acid is first dissolved in an appropriate solvent like dichloromethane. To this solution, triethylamine is added, followed by the slow addition of 2,2-dimethylpropanoyl chloride. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Pharmaceuticals: this compound has potential as a precursor for the synthesis of bioactive molecules, including anti-inflammatory and anticancer agents.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments, providing specific color properties.
Agriculture: It may serve as an intermediate in the production of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism by which N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
- N-(4-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide
- N-(5-Amino-3-methoxyphenyl)-2,2-dimethylpropanamide
Comparison:
- Structural Differences: The position of the amino and methoxy groups on the aromatic ring can significantly influence the compound’s reactivity and interaction with biological targets.
- Unique Properties: N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide may exhibit unique binding affinities and selectivities compared to its analogs, making it particularly valuable in specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPFDYRNEMQXON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
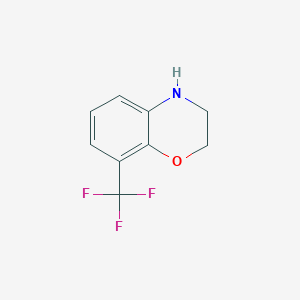
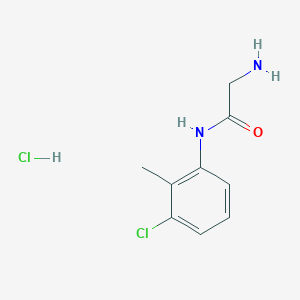
![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)
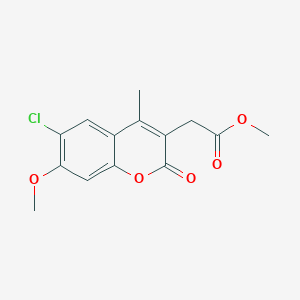
![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)
